molecular formula C12H16N2O3 B1479739 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2097953-07-4

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479739
CAS No.: 2097953-07-4
M. Wt: 236.27 g/mol
InChI Key: PJXKAVSSDURKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrano[4,3-c]pyrazole derivatives has seen significant progress through the integration of green methodologies . Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions have been used .

Scientific Research Applications

Chemistry and Synthesis

The chemical structure and synthesis methods of compounds similar to 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid have been a subject of research to explore their potential applications in medicinal chemistry. For instance, the study by Martel et al. (1976) on etodolic acid and related compounds highlights the synthesis of di- and trisubstituted tetrahydropyrano indole acetic acids, which share structural similarities with the compound . These compounds, including etodolic acid, demonstrated potent anti-inflammatory properties, particularly against chronic rat models of inflammation, suggesting their potential for developing anti-inflammatory drugs Martel et al., 1976.

Antinociceptive Properties

Research has also been conducted on the antinociceptive effects of compounds structurally related to this compound. A study by Marinho et al. (2006) on a tetrahydropyran derivative demonstrated significant reduction in nociceptive effects induced by acetic acid or formalin in mice, indicating potential applications in pain management. The compound showed a long-acting curve of antinociceptive effect, maintaining the effect for a longer duration compared to morphine, suggesting its potential as a substitute for traditional opioids in pain management Marinho et al., 2006.

Inhibition of Xanthine Oxidase

Y-700, a compound with structural elements similar to the target compound, has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production. The inhibition of this enzyme by Y-700 in studies indicates potential applications in the treatment of conditions associated with excessive uric acid production, such as gout Fukunari et al., 2004.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)5-11-9-7-17-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXKAVSSDURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

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